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molecular formula C16H23N3O2Si B8580498 2-Cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

2-Cyclopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No. B8580498
M. Wt: 317.46 g/mol
InChI Key: AVBCVOQWHIVTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481541B2

Procedure details

To a solution of 2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (0.24 g, 0.75 mmol) in 1,4-dioxane (10 mL) and water (2 mL) at 0° C. was added sulfamic acid (0.44 g, 4.54 mmol). Then added dropwise a solution of sodium chlorite (0.09 g, 0.98 mmol) and potassium dihydrogen phosphate (1.22 g, 9.0 mmol) in 6 mL of water. After the addition, the reaction mixture was warmed to room temperature and stirred for 2 h then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was triturated with hexanes to obtain 0.22 g (87%) of 2-cyclopropyl-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as a light yellow powder.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
potassium dihydrogen phosphate
Quantity
1.22 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[C:6]3[C:12]([CH:13]=[O:14])=[CH:11][N:10]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]3=[N:8][CH:9]=2)[CH2:3][CH2:2]1.S(=O)(=O)([OH:25])N.Cl([O-])=O.[Na+].P([O-])(O)(O)=O.[K+]>O1CCOCC1.O>[CH:1]1([C:4]2[N:5]=[C:6]3[C:12]([C:13]([OH:25])=[O:14])=[CH:11][N:10]([CH2:15][O:16][CH2:17][CH2:18][Si:19]([CH3:22])([CH3:21])[CH3:20])[C:7]3=[N:8][CH:9]=2)[CH2:2][CH2:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(CC1)C=1N=C2C(=NC1)N(C=C2C=O)COCC[Si](C)(C)C
Name
Quantity
0.44 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
potassium dihydrogen phosphate
Quantity
1.22 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
then partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C=1N=C2C(=NC1)N(C=C2C(=O)O)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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